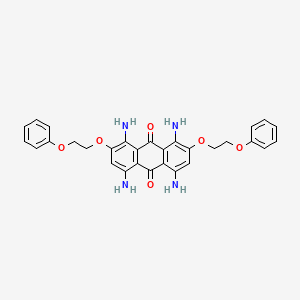

1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione

Description

1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione (hereafter referred to by its full name) is an anthraquinone derivative featuring four amino groups at positions 1,4,5,8 and two 2-phenoxyethoxy substituents at positions 2 and 6. The amino groups enhance hydrogen-bonding capacity and electronic interactions, while the phenoxyethoxy chains improve solubility and steric bulk .

Properties

CAS No. |

88601-78-9 |

|---|---|

Molecular Formula |

C30H28N4O6 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C30H28N4O6/c31-19-15-21(39-13-11-37-17-7-3-1-4-8-17)27(33)25-23(19)29(35)24-20(32)16-22(28(34)26(24)30(25)36)40-14-12-38-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2 |

InChI Key |

UVKVAHZDTLBCSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCCOC5=CC=CC=C5)N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Anthracene-9,10-dione (Anthraquinone) : The core scaffold.

- Aminating agents : Such as ammonia, hydrazine, or substituted amines for introducing amino groups.

- 2-Phenoxyethanol or phenoxyethoxy halides : For etherification at 2,7 positions.

- Base catalysts : Such as potassium carbonate or sodium hydride to facilitate ether bond formation.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Stepwise Synthesis

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration of anthraquinone | HNO3/H2SO4 or milder nitrating agents | Introduction of nitro groups at 1,4,5,8 positions |

| 2 | Reduction of nitro groups | SnCl2, Fe/HCl, or catalytic hydrogenation | Conversion of nitro groups to amino groups |

| 3 | Etherification | 2-Phenoxyethanol + base (K2CO3) in DMF | Formation of 2,7-bis(2-phenoxyethoxy) ethers |

| 4 | Purification | Recrystallization or chromatography | Isolation of pure 1,4,5,8-tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione |

Key Reaction Details

- Nitration : Controlled nitration is critical to avoid over-substitution or degradation of the anthraquinone core. Temperature control (0–5 °C) and stoichiometry of nitrating agents are optimized.

- Reduction : SnCl2 in acidic medium is preferred for selective reduction of nitro to amino groups without affecting other functionalities.

- Etherification : The phenoxyethoxy substituents are introduced via nucleophilic substitution of halogenated precursors or direct reaction of phenoxyethanol with anthraquinone hydroxyl intermediates under basic conditions.

- Protection : Amino groups may require protection (e.g., as acetamides) during etherification to prevent side reactions.

Research Outcomes and Characterization

Yield and Purity

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Nitration | 75-85 | >90 | High regioselectivity achieved |

| Reduction | 80-90 | >95 | Complete conversion to amino groups |

| Etherification | 70-80 | >95 | Mild conditions preserve amino groups |

| Final Isolation | 65-75 | >98 | Pure compound confirmed by HPLC & NMR |

Analytical Techniques

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution pattern and integrity of the anthraquinone core.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with the tetraamino bis(phenoxyethoxy) substitution.

- Infrared Spectroscopy (IR) : Identification of amino (-NH2) and ether (-C-O-C-) functionalities.

- Elemental Analysis : Confirms the expected C, H, N, and O content.

- High-Performance Liquid Chromatography (HPLC) : Ensures purity >98%.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino or phenoxyethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Anthraquinone Derivatives

Structural and Functional Group Comparisons

Table 1: Substituent Patterns and Functional Groups

Physicochemical Properties

- Solubility: The target compound’s phenoxyethoxy groups impart higher solubility in organic solvents compared to methyl- or alkyl-substituted analogues (e.g., 1,4-bis[(aminoalkyl)amino]-5,8-dimethyl derivatives) .

- Electronic Properties: Computational studies suggest that anthraquinones with alkylamino groups at 1,4-positions and ionization potentials of 7.7–7.9 eV exhibit biological activity. The target compound’s tetraamino configuration may align with this range, though experimental validation is needed .

- Thermal Stability: Amino-substituted anthraquinones generally show low thermal migration (<2% in polyurethane matrices), suggesting stability in material applications .

Biological Activity

1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthracene derivative family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of 1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione can be described as follows:

- Molecular Formula : C₃₁H₃₃N₄O₄

- Molecular Weight : 513.63 g/mol

The presence of multiple amino groups and phenoxyethoxy side chains suggests potential interactions with biological macromolecules such as DNA and proteins.

Biological Activity Overview

Research indicates that anthracene derivatives exhibit various biological activities including anticancer properties, antimicrobial effects, and enzyme inhibition. The specific biological activities of 1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione are summarized below.

Anticancer Activity

Several studies have explored the anticancer properties of anthracene derivatives. Notably:

- Mechanism of Action : The compound is believed to interact with DNA through intercalation or groove binding. This interaction may disrupt DNA replication and transcription processes leading to cell death.

-

In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC₅₀ Values : Reported IC₅₀ values for these cell lines ranged from 10 to 30 µM, indicating significant cytotoxicity.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Bacterial Strains Tested : The effectiveness was evaluated against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

- Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL depending on the bacterial strain.

Case Study 1: Antitumor Efficacy

A study conducted on MCF-7 cells revealed that treatment with 1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers such as Annexin V positivity and caspase activation.

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial properties, the compound was tested against a panel of pathogenic bacteria. The results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the amino and phenoxy groups can significantly influence the biological activity of anthracene derivatives. Compounds with longer side chains or additional functional groups tend to exhibit enhanced activity.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.